
2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide
Übersicht
Beschreibung
“2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide” is a chemical compound with the molecular weight of 210.18 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C6H5F3N2OS/c7-6(8,9)2-1-13-5(11)3(2)4(10)12/h1H,11H2,(H2,10,12) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 210.18 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide derivatives exhibit significant antimicrobial and antifungal activities. Schiff bases synthesized from this compound have shown promising results in antimicrobial screening. Derivatives such as those synthesized in the studies by Arora et al. (2012) and Vasu et al. (2003) have displayed significant activities against various bacterial and fungal strains.
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities
Novel substituted thiophene derivatives synthesized from this compound have been evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. The research conducted by Amr et al. (2010) demonstrates high activity in these areas, compared to standard drugs used in these treatments.
Antitumor Activity
The compound has been used in the synthesis of derivatives with antitumor activity. For example, a study by Ji et al. (2018) reports the synthesis of a derivative that shows inhibitory capacity against certain cancer cell lines.
Antinociceptive Activity
Derivatives of this compound have been studied for their antinociceptive (pain-relieving) activity. The synthesis and evaluation of such compounds were reported by Shipilovskikh et al. (2020), indicating potential applications in pain management.
CNS Depressant Activity
The synthesis of Schiff bases from this compound has led to compounds with CNS (Central Nervous System) depressant activity. This is highlighted in the research by Bhattacharjee et al. (2011), demonstrating potential applications in disorders requiring CNS depressants.
Safety and Hazards
Zukünftige Richtungen
Thiophene derivatives, such as “2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide”, have been the subject of increasing interest due to their wide range of biological activities . Future research may focus on the development of new synthetic methods for these compounds, as well as further exploration of their biological activities .
Wirkmechanismus
Target of Action
A structurally similar compound, lotilaner, targets the gamma-aminobutyric acid (gaba)-gated chloride channel (gabacl) selective for mites .
Mode of Action
Lotilaner, a similar compound, acts as a non-competitive antagonist of the gaba-gated chloride channel (gabacl) selective for mites . Inhibition of GABACl causes a paralytic action in the target organism, leading to death .
Biochemical Pathways
Thiophene derivatives, which include this compound, have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties , suggesting that this compound may have similar effects.
Biochemische Analyse
Biochemical Properties
2-Amino-4-(trifluoromethyl)thiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of voltage-gated sodium channels, which are crucial for cellular signaling . Additionally, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiophene derivatives have been shown to inhibit certain kinases, which play a critical role in cell signaling and proliferation . Additionally, this compound may induce changes in gene expression by interacting with DNA or RNA molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, which may affect their long-term efficacy . Additionally, long-term exposure to this compound may lead to changes in cellular function, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiophene derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates may further interact with other biomolecules, affecting overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution . Additionally, the localization and accumulation of this compound in certain tissues or cellular compartments can influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, thiophene derivatives have been shown to localize in the nucleus, where they can interact with DNA or RNA molecules, influencing gene expression and cellular function.
Eigenschaften
IUPAC Name |
2-amino-4-(trifluoromethyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2OS/c7-6(8,9)2-1-13-5(11)3(2)4(10)12/h1H,11H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTDBSOZRFEBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)N)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate](/img/structure/B1383588.png)
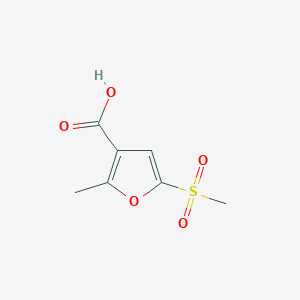
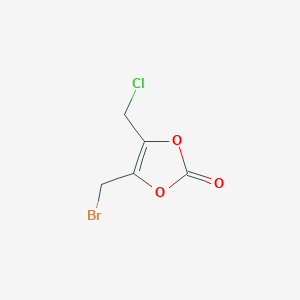
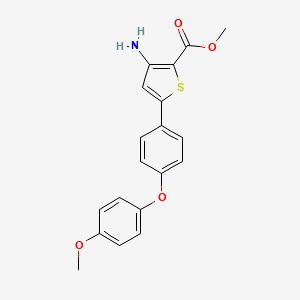
![[4-(Prop-2-en-1-yl)oxan-4-yl]methanol](/img/structure/B1383594.png)
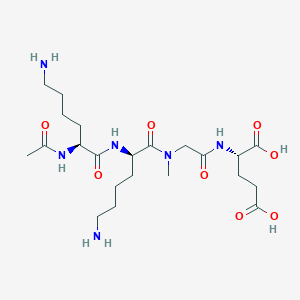



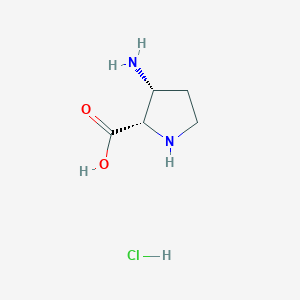

![3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid](/img/structure/B1383604.png)

![11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane](/img/structure/B1383609.png)